molecular formula C16H8F3NO3 B14084795 Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- CAS No. 126050-17-7

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-

Cat. No.: B14084795
CAS No.: 126050-17-7
M. Wt: 319.23 g/mol
InChI Key: CDSVEUZALKZMDW-UHFFFAOYSA-N
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Description

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes an anthracene moiety and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- typically involves the reaction of anthracene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions may produce hydroxyanthracene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-difluoroacetamide
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2-(2-naphthyloxy)acetamide
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

126050-17-7

Molecular Formula

C16H8F3NO3

Molecular Weight

319.23 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-11-7-3-6-10-12(11)14(22)9-5-2-1-4-8(9)13(10)21/h1-7H,(H,20,23)

InChI Key

CDSVEUZALKZMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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